molecular formula C14H18ClN3O B2675988 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1036556-56-5

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No. B2675988
CAS RN: 1036556-56-5
M. Wt: 279.77
InChI Key: QAMVRSLGYIMMIV-UHFFFAOYSA-N
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Description

“2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H18ClN . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms in their structures . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds can include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The molecular weight of “2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” is 239.7 .

Scientific Research Applications

Neuropharmacological Research

A study investigated the effects of specific receptor antagonists, including a compound structurally similar to 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, on serotonin (5-HT) levels in various brain regions. This research has implications for understanding the neuropharmacological mechanisms in the treatment of depression and other mood disorders (Roberts et al., 1998).

Antibacterial Applications

Research on N-substituted derivatives of similar compounds demonstrated moderate to significant antibacterial activity. This indicates potential applications in developing new antibacterial agents (Khalid et al., 2016).

Anticancer Research

Studies on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, related to the chemical , have shown promising results as anticancer agents. This highlights the compound's potential in cancer research and treatment (Rehman et al., 2018).

Synthesis and Reactivity Studies

Synthesis and reactivity of compounds with a 1,2,4-oxadiazole and piperidine structure, similar to the compound , have been explored. These studies contribute to the broader understanding of chemical reactions and properties of such compounds (Abdallah et al., 2007).

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents could be a promising direction for future research .

properties

IUPAC Name

3-(4-methylphenyl)-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-10-5-7-11(8-6-10)13-16-14(18-17-13)12-4-2-3-9-15-12;/h5-8,12,15H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMVRSLGYIMMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

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